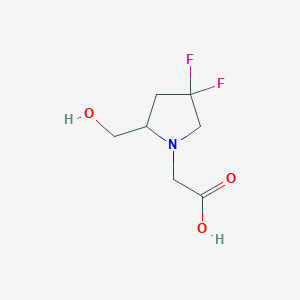
2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)acetic acid
Übersicht
Beschreibung
The compound “2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)acetic acid” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes two fluorine atoms and a hydroxymethyl group.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, pyrrolidine derivatives are known to be versatile scaffolds in drug discovery .Wissenschaftliche Forschungsanwendungen
Quantum and Electronic Properties Analysis
In the study of substituted pyrrolidinones, including compounds with structural similarities to 2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)acetic acid, Density Functional Theory (DFT) and quantum chemical calculations have been utilized to analyze molecular properties. These studies provide insight into the electronic properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities, which are crucial for understanding the chemical behavior of these compounds (Bouklah et al., 2012).
Synthesis of Cyclic γ-Aminobutyric Acid Analogues
Research into the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues showcases the compound's role in the development of novel chemical entities. These efforts highlight the application of intermolecular [2+2]-photocycloaddition reactions as key steps in creating structurally innovative compounds for further biological evaluation (Petz et al., 2019).
Corrosion Inhibition Studies
Compounds structurally related to this compound have been synthesized and assessed as corrosion inhibitors for steel in acidic environments. These studies demonstrate the potential industrial applications of such compounds, specifically in enhancing the lifespan and durability of metal-based structures (Bouklah et al., 2006).
Catalytic Ability in Asymmetric Aldol Reactions
The role of β-homoproline derivatives, which are related to the compound , has been investigated in direct asymmetric aldol reactions. These studies explore the catalytic abilities of such compounds, highlighting their significance in synthetic organic chemistry and the production of chiral molecules (Hiraga et al., 2011).
Pharmacological Studies
Although the focus is not on drug use and dosage, it's worth noting that research into derivatives of this compound extends into pharmacology, where these compounds are evaluated for their biological activities, including as agonists of specific receptors. Such studies underline the potential therapeutic applications of these compounds in treating various diseases, excluding specific details on drug use or side effects (Yan et al., 2006).
Zukünftige Richtungen
The future directions for “2-(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)acetic acid” and similar compounds lie in their potential use as scaffolds in drug discovery . The ability to modify these compounds and explore the pharmacophore space makes them valuable tools in the development of new drugs .
Eigenschaften
IUPAC Name |
2-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO3/c8-7(9)1-5(3-11)10(4-7)2-6(12)13/h5,11H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVAFCGWIBUUEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)CC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


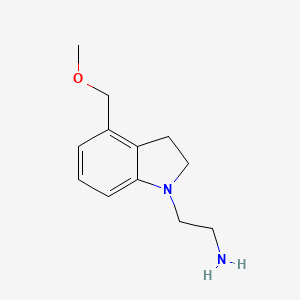

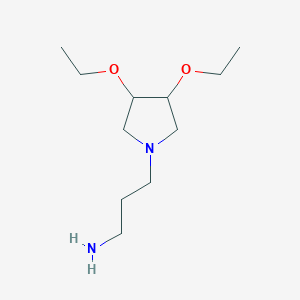
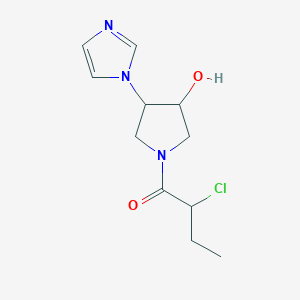

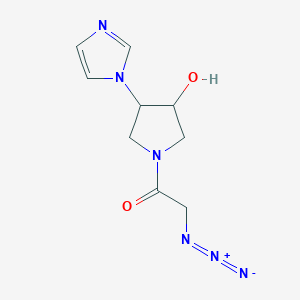
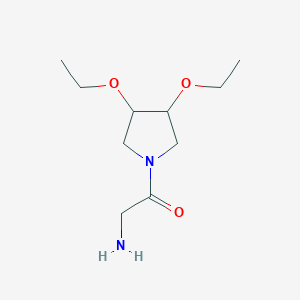
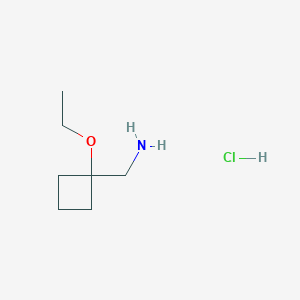

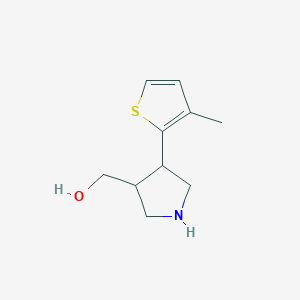
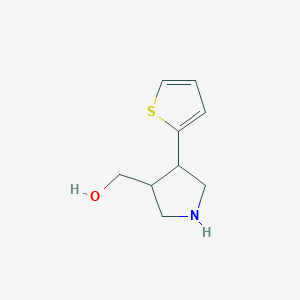
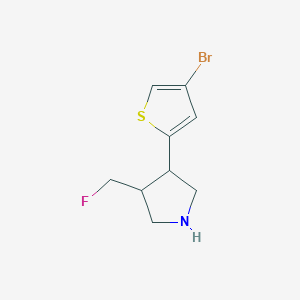
![4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine](/img/structure/B1478313.png)
![6-Methyl-4-propoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478314.png)
